molecular formula C8H7NS2 B1360300 3-(Methylthio)phenyl isothiocyanate CAS No. 51333-80-3

3-(Methylthio)phenyl isothiocyanate

Cat. No. B1360300
CAS RN: 51333-80-3
M. Wt: 181.3 g/mol
InChI Key: IHKAGFVCXPFGRP-UHFFFAOYSA-N
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Description

“3-(Methylthio)phenyl isothiocyanate” is used as a coupling reagent, N-protecting reagent, and as a gas chromatography derivatizing reagent . It has a molecular formula of C8H7NS2 and a molecular weight of 181.278 .


Molecular Structure Analysis

The molecular structure of “3-(Methylthio)phenyl isothiocyanate” consists of a phenyl ring with a methylthio group and an isothiocyanate group attached . The exact mass is 181.00199157 g/mol .


Chemical Reactions Analysis

Isothiocyanates, including “3-(Methylthio)phenyl isothiocyanate”, can react with amines to form thioureas . They can also participate in the Edman degradation, a process used in protein sequencing .


Physical And Chemical Properties Analysis

“3-(Methylthio)phenyl isothiocyanate” has a refractive index of n20/D >1.3930 (lit.), a boiling point of 306-307 °C (lit.), and a density of 1.211 g/mL at 25 °C (lit.) . It also has a topological polar surface area of 69.8 Ų .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : “3-(Methylthio)phenyl isothiocyanate” is used as a reagent for the synthesis of other isothiocyanates . Isothiocyanates are considered to be biologically active degradation products of glucosinolates and are widely applied as chemoselective electrophiles in bioconjugate chemistry .
    • Methods of Application : A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild condition .
    • Results or Outcomes : The yields of some products could be more than 90% . More importantly, this method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
  • Gas Chromatography

    • Summary of Application : “3-(Methylthio)phenyl isothiocyanate” is used as a gas chromatography derivatizing reagent .
  • Bioactive Compounds

    • Summary of Application : Isothiocyanates, including “3-(Methylthio)phenyl isothiocyanate”, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They are also important reagents in biochemistry .
    • Methods of Application : Isothiocyanates are synthesized from a variety of starting materials, including primary amines and other nitrogen functional groups .
    • Results or Outcomes : Isothiocyanates have been reported to exhibit a wide range of pharmacological properties, including antioxidant, antimicrobial, antibacterial, anti-inflammatory, antifeedant, anticancer, antiproliferative, and enzyme-inhibitory effects against HIV .
  • Non-Target Analysis of Food

    • Summary of Application : “3-(Methylthio)phenyl isothiocyanate” has been used in an advanced analytical strategy based on the use of gas chromatography (GC) coupled to high resolution mass spectrometry (HRMS) for the non-target analysis of food .
  • Agrochemicals

    • Summary of Application : Isothiocyanates, including “3-(Methylthio)phenyl isothiocyanate”, are generated by members of the Brassica family and act as defense chemicals against herbivorous insects, bacteria, and fungi . Therefore, isothiocyanates can be used as agrochemicals .
  • Biological Assays

    • Summary of Application : Isothiocyanates are also important reagents in biochemistry such as fluorescein isothiocyanate (FITC), which is used in biological assays of DNA and proteins . Phenyl isothiocyanate is useful for sequencing amino acids in peptides (Edman degradation) .
    • Methods of Application : During this process, it reacts with the N-terminal amino group, and the amino-terminal residue is labeled and cleaved from the peptide as phenylthiohydantoin .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

1-isothiocyanato-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS2/c1-11-8-4-2-3-7(5-8)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKAGFVCXPFGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199333
Record name 3-(Methylthio)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)phenyl isothiocyanate

CAS RN

51333-80-3
Record name 3-(Methylthio)phenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylthio)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylthio)phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Q Li, J Xiong, J Liao, Q Huang, Z Hu… - Letters in Organic …, 2023 - ingentaconnect.com
Irritant, expensive, or toxic desulfurating agents are usually used in the synthesis of isothiocyanates from amines, CS2, and appropriate bases, accompanied by a tedious workup. A …
Number of citations: 0 www.ingentaconnect.com
L Cherta, T Portolés, E Pitarch, J Beltran, FJ López… - Food chemistry, 2015 - Elsevier
The potential of an advanced analytical strategy based on the use of gas chromatography (GC) coupled to high resolution mass spectrometry (HRMS) with two different analyzers and …
Number of citations: 50 www.sciencedirect.com
RM Abdel-Massih, E Debs, L Othman, J Attieh… - Frontiers in …, 2023 - frontiersin.org
Glucosinolates are a group of thioglucosides that belong to the class of plant nitrogen-containing natural products. So far, very little biological activity has been associated with intact …
Number of citations: 3 www.frontiersin.org
Y Byun, SR Vogel, AJ Phipps, C Carnrot… - … and Nucleic Acids, 2008 - Taylor & Francis
Nineteen lipophilic thymidine phosphate-mimicking compounds were designed and synthesized as potential inhibitors of thymidine monophosphate kinase of Bacillus anthracis, a Gram…
Number of citations: 23 www.tandfonline.com
L Cherta Cucala, T Portoles, E Pitarch… - 2015 - repositori.uji.es
The potential of an advanced analytical strategy based on the use of gas chromatography (GC) coupled to high resolution mass spectrometry (HRMS) with two different analyzers and …
Number of citations: 2 repositori.uji.es
YJ Park, MV Arasu, NA Al-Dhabi, SS Lim, YB Kim… - Molecules, 2016 - mdpi.com
Valeriana fauriei (V. fauriei), which emits a characteristic and unpleasant odor, is important in traditional medicine. In this study, the expression of terpenoid biosynthetic genes was …
Number of citations: 7 www.mdpi.com

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